

Introduction: The Critical Role of Purity in HS-beta-CD Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Heptakis(6-O-sulfo)-(beta)-cyclodextrin*

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Heptakis(2,6-di-O-methyl)- β -cyclodextrin (HS-beta-CD), a derivative of β -cyclodextrin, is a toroidal-shaped oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows it to form inclusion complexes with a wide range of poorly water-soluble molecules, significantly enhancing their solubility, stability, and bioavailability.[1][2][3] Consequently, HS-beta-CD is an invaluable excipient in the pharmaceutical industry, particularly in drug delivery systems.[2][4] It also finds applications in analytical chemistry as a chiral stationary phase for separating enantiomers.[2][5]

The efficacy and safety of HS-beta-CD in these applications are intrinsically linked to its purity. The synthesis of HS-beta-CD can result in a heterogeneous mixture of molecules with varying degrees of methylation, as well as residual unreacted β -cyclodextrin and other by-products.[6][7] These impurities can alter the physicochemical properties of the final product, affecting its complexation efficiency and potentially introducing toxicity. Therefore, rigorous and reliable analytical methods for determining the purity of HS-beta-CD are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of Electrospray Ionization Mass Spectrometry (ESI-MS) as a primary tool for HS-beta-CD purity analysis. It further presents a comparative analysis

with other established techniques, offering the experimental data and insights necessary to select the most appropriate method for specific analytical challenges.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Gentle Approach for Complex Molecules

ESI-MS has emerged as a powerful technique for the characterization of large, non-volatile, and thermally labile molecules like cyclodextrins.[8] Its "soft" ionization process allows for the transfer of intact molecules from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight distribution and identifying impurities in complex mixtures of HS-beta-CD.[1][8]

The core principle of ESI involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation, which ultimately leads to the generation of gas-phase ions. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). For cyclodextrins, ESI typically produces protonated molecules ($[M+H]^+$) or adducts with cations like sodium ($[M+Na]^+$) or lithium ($[M+Li]^+$).[1][8][9] The formation of these adducts is often favored and can result in more stable and abundant signals.

Experimental Protocol: ESI-MS Analysis of HS-beta-CD

This protocol outlines a general procedure for the direct infusion ESI-MS analysis of HS-beta-CD.

1. Sample Preparation:

- Rationale: Proper sample preparation is crucial for obtaining a representative mass spectrum and preventing contamination of the instrument. The choice of solvent is critical to ensure complete dissolution of the HS-beta-CD and compatibility with the ESI process.
- Procedure:
 - Prepare a stock solution of the HS-beta-CD sample at a concentration of approximately 1 mg/mL in a high-purity solvent. A mixture of methanol and water (e.g., 1:1 v/v) is often a good starting point.[8]

- For enhanced adduct formation and signal intensity, a salt such as sodium chloride or lithium chloride can be added to the solvent at a low concentration (e.g., 0.1 mmol/L).[9]
- From the stock solution, prepare a dilute working solution for infusion into the mass spectrometer, typically in the range of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

- Rationale: The instrument parameters must be optimized to achieve efficient ionization and transmission of the HS-beta-CD ions. The cone voltage, in particular, can be adjusted to control the degree of in-source fragmentation.
- Typical Parameters:
 - Ionization Mode: Positive Ion Electrospray (ESI+)
 - Capillary Voltage: 3.0 - 4.5 kV
 - Cone Voltage: 20 - 60 V (Lower voltages are used to minimize fragmentation, while higher voltages can be used to induce fragmentation for structural elucidation).[10]
 - Source Temperature: 100 - 150 °C[10]
 - Desolvation Temperature: 250 - 400 °C[10]
 - Desolvation Gas Flow (e.g., Nitrogen): 500 - 800 L/hr[10]
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.[8]

3. Data Acquisition and Interpretation:

- Procedure:
 - Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

- Acquire the mass spectrum over a relevant m/z range. For HS-beta-CD (Molecular Weight ≈ 1331.37 g/mol for the fully methylated version), a range of m/z 500-2000 is typically sufficient to observe the primary ions and potential impurities.[\[3\]](#)[\[11\]](#)
- Interpretation:
 - Identify the Main Peak: The most abundant peak should correspond to the expected HS-beta-CD species, likely as a sodium adduct ($[\text{C}_{56}\text{H}_{98}\text{O}_{35} + \text{Na}]^+$ at m/z ≈ 1354.4).
 - Assess the Degree of Substitution: Look for a distribution of peaks around the main ion, corresponding to molecules with varying numbers of methyl groups. Each methyl group adds approximately 14 Da to the molecular weight.
 - Identify Impurities: Search for peaks corresponding to potential impurities such as unreacted β -cyclodextrin ($[\text{C}_{42}\text{H}_{70}\text{O}_{35} + \text{Na}]^+$ at m/z ≈ 1157.4) or incompletely methylated species.

Comparative Analysis with Alternative Techniques

While ESI-MS is a powerful tool, a comprehensive purity assessment often benefits from the complementary information provided by other analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, capable of separating components in a complex mixture with high resolution.[\[12\]](#)[\[13\]](#)

- Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase. For cyclodextrins, which lack strong UV chromophores, detectors such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are typically employed.[\[14\]](#)[\[15\]](#)
- Strengths:
 - Excellent for quantifying known impurities.[\[16\]](#)[\[17\]](#)
 - Can separate isomers and closely related compounds.

- Well-established and widely available technique.
- Weaknesses:
 - Requires specific detectors for non-UV absorbing compounds.
 - May not fully resolve the complex mixture of differently substituted HS-beta-CDs into discrete peaks.
 - Does not directly provide molecular weight information.

Experimental Protocol: HPLC-RID Analysis of HS-beta-CD

- Rationale: This method is suitable for quantifying the amount of unreacted β -cyclodextrin and other major impurities.
- Procedure:
 - Column: Amino-based or phenyl-based columns are often used.[\[15\]](#)[\[17\]](#)
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a common choice.[\[15\]](#)
 - Flow Rate: 1.0 mL/min.[\[15\]](#)[\[18\]](#)
 - Column Temperature: 30-35 °C.[\[18\]](#)
 - Detector: Refractive Index Detector (RID).
 - Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 5-10 mg/mL).
 - Analysis: Inject the sample and compare the peak areas to those of a certified reference standard for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution.

- Principle: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and signal intensities in the spectrum, one can elucidate the molecular structure and determine the average degree of substitution.[19]
- Strengths:
 - Provides unambiguous structural information.[19]
 - Can determine the average degree of substitution.[20]
 - Non-destructive technique.
- Weaknesses:
 - Relatively low sensitivity compared to MS.
 - Complex spectra can be difficult to interpret for heterogeneous mixtures.
 - Does not provide information on the distribution of substitution.

Experimental Protocol: ¹H NMR Analysis of HS-beta-CD

- Rationale: To determine the average degree of methylation by comparing the integral of the methyl protons to the anomeric protons of the glucose units.
- Procedure:
 - Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).[19][21]
 - Sample Preparation: Dissolve approximately 5-10 mg of the HS-beta-CD sample in 0.5-0.7 mL of the deuterated solvent.
 - Instrumentation: A 400 MHz or higher field NMR spectrometer.
 - Analysis: Acquire the ¹H NMR spectrum. Integrate the signals corresponding to the methyl protons (around 3.4-3.8 ppm) and the anomeric protons of the glucose units (around 5.0-5.4 ppm). The ratio of these integrals allows for the calculation of the average degree of substitution.[20]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility.

- Principle: In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, components of the sample migrate at different velocities depending on their charge and size, allowing for their separation.[5]
- Strengths:
 - High separation efficiency and resolution.
 - Requires very small sample volumes.
 - Can be used for chiral separations.[22][23]
- Weaknesses:
 - Lower concentration sensitivity compared to HPLC and MS.
 - Reproducibility can be a challenge.[24]
 - Not ideal for preparative-scale work.

Experimental Protocol: CE Analysis of HS-beta-CD

- Rationale: To resolve mixtures of positional and regional isomers based on their degree of substitution.[24]
- Procedure:
 - Capillary: Fused-silica capillary.
 - Background Electrolyte (BGE): A buffer solution, such as a phosphate buffer at a specific pH.[22]
 - Voltage: Typically 15-30 kV.

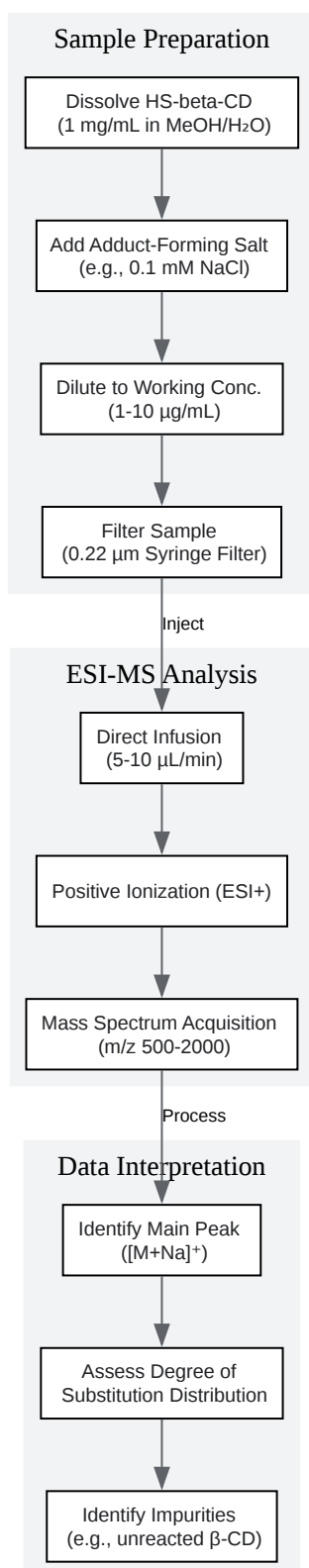
- Detection: Indirect UV detection is often used, where a chromophore is added to the BGE. The cyclodextrin is detected as a decrease in the background absorbance.[24]
- Sample Preparation: Dissolve the sample in the BGE or water at a low concentration.

Head-to-Head Comparison of Analytical Techniques

Feature	ESI-MS	HPLC	NMR	Capillary Electrophoresis (CE)
Primary Information	Molecular weight distribution, impurity identification	Quantitative separation of components	Structural elucidation, average degree of substitution	High-resolution separation of isomers
Sensitivity	Very High	High	Low	Moderate
Resolution	Provides m/z separation	High (chromatographic)	Low (for complex mixtures)	Very High
Speed	Fast (direct infusion)	Moderate to Slow	Slow	Fast
Sample Consumption	Very Low	Low	High	Very Low
Quantitative Ability	Semi-quantitative without standards	Excellent with standards	Good with internal standards	Moderate
Key Advantage	Direct molecular weight information of all components	Robustness and reproducibility for QC	Unambiguous structural information	Exceptional resolving power for isomers

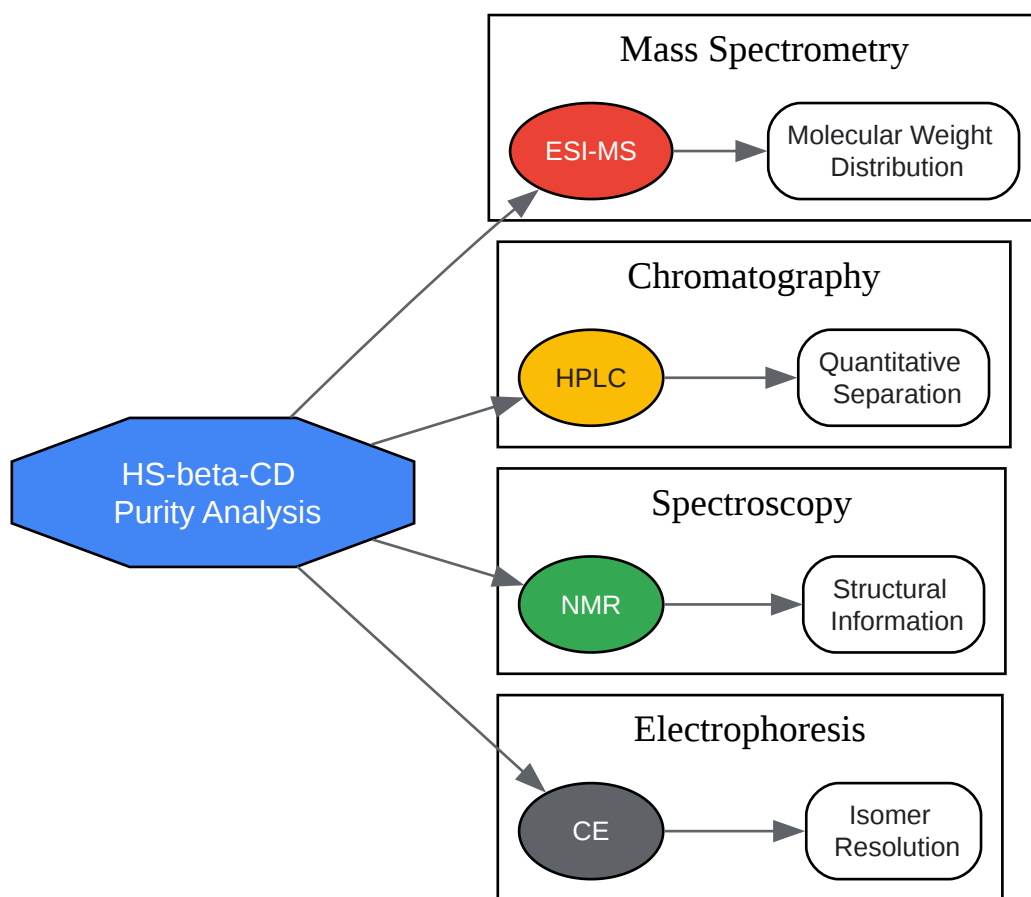
Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams are provided.



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Caption: Workflow for ESI-MS analysis of HS-beta-CD purity.



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Caption: Comparison of analytical techniques for HS-beta-CD purity.

Conclusion and Recommendations

The comprehensive purity assessment of Heptakis(2,6-di-O-methyl)- β -cyclodextrin is a multi-faceted challenge that no single technique can fully address. However, Electrospray Ionization Mass Spectrometry (ESI-MS) stands out as the most informative single method, providing a direct and rapid snapshot of the molecular weight distribution and the presence of impurities. Its high sensitivity and specificity make it an indispensable tool for both initial characterization and quality control.

For robust quantitative analysis, particularly in a regulated environment, HPLC remains the gold standard due to its reproducibility and well-established validation protocols. NMR spectroscopy is unparalleled for definitive structural confirmation and for determining the

average degree of substitution, making it crucial for in-depth characterization of new batches or synthetic routes. Finally, Capillary Electrophoresis offers superior resolving power for complex isomeric mixtures, providing insights that are often unattainable with other methods.

Ultimately, a synergistic approach is recommended. ESI-MS should be employed for initial screening and detailed molecular weight profiling. HPLC should be used for the routine quantification of key impurities, and NMR should be utilized for the definitive structural characterization and determination of the average degree of substitution. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of HS-beta-CD in its diverse applications.

References

- Guddat, S., Thevis, M., Mareck, U., Geyer, H., & Schänzer, W. (2005). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), *Recent Advances In Doping Analysis* (13). Sport und Buch Strauß. [\[Link\]](#)
- Iliescu, S., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. *Molecules*, 28(5), 2093. [\[Link\]](#)
- Szente, L., Szemán, J., & Sohajda, T. (2016). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. *Journal of Pharmaceutical and Biomedical Analysis*, 130, 347-365. [\[Link\]](#)
- Wang, R., & Sharp, J. S. (2009). Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. *Journal of the American Society for Mass Spectrometry*, 20(10), 1849-1860. [\[Link\]](#)
- Headley, J. V., et al. (2009). Electrospray ionization mass spectrometry studies of cyclodextrin-carboxylate ion inclusion complexes. *Rapid Communications in Mass Spectrometry*, 23(24), 3949-3956. [\[Link\]](#)
- Locke, S. J., & Stobaugh, J. F. (1998). Evaluation of the utility of capillary electrophoresis for the analysis of sulfobutyl ether beta-cyclodextrin mixtures. *Pharmaceutical Research*, 15(7), 1076-1083. [\[Link\]](#)

- Wang, R., & Sharp, J. S. (2009). Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. *Journal of the American Society for Mass Spectrometry*, 20(10), 1849-1860. [[Link](#)]
- Scriba, G. K. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. *Molecules*, 26(8), 2244. [[Link](#)]
- Becuwe, M., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. *Foods*, 7(9), 148. [[Link](#)]
- Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. *Journal of Pharmaceutical and Biomedical Analysis*, 113, 226-238. [[Link](#)]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceuticals: past, present and future. *Nature Reviews Drug Discovery*, 3(12), 1023-1035. [[Link](#)]
- Gualtieri, F., et al. (2003). ESI-mass spectrometry analysis of unsubstituted and disubstituted β -cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers. *Journal of Organic Chemistry*, 68(3), 879-888. [[Link](#)]
- Gabelica, V., et al. (2016). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. *Molecules*, 21(11), 1541. [[Link](#)]
- Sari, S., et al. (2023). Comparison of Analysis Methods with HPLC for Cyclodextrin Inclusion. ResearchGate. [[Link](#)]
- Glausch, A., et al. (2001). Consequences of variable purity of heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin determined by liquid chromatography-mass spectrometry on the enantioselective separation of polychlorinated compounds. *Journal of Chromatography A*, 909(2), 269-282. [[Link](#)]
- da Silva, A. F., et al. (2017). Validation of a new RP-HPLC method for determination of hydrocortisone acetate complexed with HP β CD in a. *Journal of Analytical & Pharmaceutical Research*, 6(3). [[Link](#)]

- Marangoci, C., et al. (2022). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru. [[Link](#)]
- Szente, L., & Szemán, J. (2017). Sulfobutylether Beta-Cyclodextrin as Chiral Selector in Capillary Electrophoresis. Cyclodextrin News. [[Link](#)]
- Veeprho. (n.d.). Hydroxypropylbetadex Impurities and Related Compound. Retrieved February 12, 2024, from [[Link](#)]
- CSPC NBP Pharmaceutical Co Ltd. (2014). Detection method of hydroxypropyl-beta-cyclodextrin.
- Shodex. (n.d.). Hydroxypropyl- β -cyclodextrin (SB-802.5 HQ). Retrieved February 12, 2024, from [[Link](#)]
- Semantic Scholar. (n.d.). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Retrieved February 12, 2024, from [[Link](#)]
- Jug, M., et al. (2023). 2-Hydroxypropyl- β -Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method. *Molecules*, 28(4), 1634. [[Link](#)]
- Russina, O., et al. (2023). Liquid Structure Scenario of the Archetypal Supramolecular Deep Eutectic Solvent: Heptakis(2,6-di-O-methyl)- β -cyclodextrin/levulinic Acid. *The Journal of Physical Chemistry B*, 127(23), 5228-5236. [[Link](#)]
- ResearchGate. (n.d.). ^1H NMR Spectra of a M β CD, b SMT/M β CD system, and c SMT. a 2.0-4.5 and b 5.0-8.0 ppm. Retrieved February 12, 2024, from [[Link](#)]
- MP Biomedicals. (n.d.). Heptakis(2,6-Di-O-Methyl)-B-Cyclodextrin. Retrieved February 12, 2024, from [[Link](#)]
- Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved February 12, 2024, from [[Link](#)]
- CSPC NBP Pharmaceutical Co Ltd. (2012). Quality control method of hydroxypropyl-beta-cyclodextrin.

- Fillet, M., et al. (2012). Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. *Journal of Pharmaceutical and Biomedical Analysis*, 61, 254-257. [[Link](#)]
- Sá Couto, A. R., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. *Materials*, 11(10), 1971. [[Link](#)]
- Shokry, D. S., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. *Magnetic Resonance in Chemistry*, 60(11), 1021-1031. [[Link](#)]
- Lee, Y., et al. (2023). Mitigating Mucoadhesion of β-Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis. *Pharmaceutics*, 15(12), 2730. [[Link](#)]
- Patel, K., et al. (2000). Simultaneous determination of alpha, beta and gamma cyclodextrins by LC. *Journal of Pharmaceutical and Biomedical Analysis*, 22(5), 841-845. [[Link](#)]
- Zhang, Y., et al. (2001). A capillary electrophoresis study on the influence of beta-cyclodextrin on the critical micelle concentration of sodium dodecyl sulfate. *Journal of Chromatography A*, 916(1-2), 167-174. [[Link](#)]
- Sá Couto, A. R., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. *Materials*, 11(10), 1971. [[Link](#)]
- Sari, S., et al. (2023). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ResearchGate. [[Link](#)]
- Na, Y., et al. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. *Molecules*, 21(4), 433. [[Link](#)]
- Science.gov. (n.d.). beta-cyclodextrin inclusion complexes: Topics. Retrieved February 12, 2024, from [[Link](#)]
- ResearchGate. (2018). (PDF) 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. [[Link](#)]

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Sources

- [1. intelcentru.ro](http://intelcentru.ro) [intelcentru.ro]
- [2. Heptakis\(2,6-di-O-methyl\)- \$\beta\$ -cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex](#) [chemodex.com]
- [3. mpbio.com](http://mpbio.com) [mpbio.com]
- [4. mdpi.com](http://mdpi.com) [mdpi.com]
- [5. bio-rad.com](http://bio-rad.com) [bio-rad.com]
- [6. Consequences of variable purity of heptakis\(2,3,6-tri-O-methyl\)-beta-cyclodextrin determined by liquid chromatography-mass spectrometry on the enantioselective separation of polychlorinated compounds - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [7. veeprho.com](http://veeprho.com) [veeprho.com]
- [8. mdpi.com](http://mdpi.com) [mdpi.com]
- [9. dshs-koeln.de](http://dshs-koeln.de) [dshs-koeln.de]
- [10. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [11. 2,6-Di-O-methyl-beta-cyclodextrin | 51166-71-3 | Tokyo Chemical Industry Co., Ltd. \(APAC\)](#) [tcichemicals.com]
- [12. researchgate.net](http://researchgate.net) [researchgate.net]
- [13. researchgate.net](http://researchgate.net) [researchgate.net]
- [14. 2-Hydroxypropyl- \$\beta\$ -Cyclodextrin Aggregates: Identification and Development of Analytical Techniques](#) [mdpi.com]
- [15. Simultaneous determination of alpha, beta and gamma cyclodextrins by LC - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [16. CN102375032B - Detection method of hydroxypropyl-beta-cyclodextrin - Google Patents](#) [patents.google.com]

- 17. CN102375032A - Quality control method of hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. d-nb.info [d-nb.info]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. NMR Study on the Inclusion Complexes of β -Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cyclolab.hu [cyclolab.hu]
- 24. Evaluation of the utility of capillary electrophoresis for the analysis of sulfobutyl ether beta-cyclodextrin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Critical Role of Purity in HS-beta-CD Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799428/docs#introduction-the-critical-role-of-purity-in-hs-beta-cd-applications]

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